CK1δ Inhibitory Potency of Casein Kinase 1|A-IN-5 vs. Broad-Spectrum Reference Inhibitor D4476
Casein kinase 1|A-IN-5 demonstrates an IC50 of 47 nM against human recombinant CK1δ in a Kinase-Glo assay using casein as substrate after 60 minutes [1]. This represents an approximately 6.4-fold improvement in potency relative to the widely used reference inhibitor D4476, which exhibits an IC50 of 300 nM (0.3 μM) for CK1 under comparable in vitro conditions at 0.1 mM ATP [2]. The comparison is cross-study and conditions differ in ATP concentration and isoform specification (CK1δ vs. generic CK1), which must be considered when interpreting the magnitude of differentiation.
| Evidence Dimension | CK1δ/CK1 inhibitory potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 47 nM (CK1δ, Kinase-Glo assay, 60 min, casein substrate) |
| Comparator Or Baseline | D4476: IC50 = 300 nM (CK1, in vitro, 0.1 mM ATP) |
| Quantified Difference | Approximately 6.4-fold greater potency (47 nM vs. 300 nM); cross-study comparison with methodological caveats. |
| Conditions | Target: recombinant CK1δ (Human); assay: Kinase-Glo, casein substrate, 60 min incubation. Comparator: D4476, CK1, 0.1 mM ATP. |
Why This Matters
For laboratories using D4476 as a standard CK1 inhibitor, switching to Casein kinase 1|A-IN-5 may enable lower working concentrations, potentially reducing off-target liabilities, though direct head-to-head selectivity profiling is not publicly available.
- [1] BindingDB Entry BDBM50008503. IC50 47 nM for human CK1δ. Source article: Salado, I. G., et al. (2014). J. Med. Chem. 57(6), 2755-2772. View Source
- [2] Rena, G., et al. (2004). D4476, a cell-permeant inhibitor of CK1. EMBO Reports, 5(1), 60-65. View Source
